molecular formula C8H8N2O B1437451 5-Methyl-1H-indazol-4-ol CAS No. 1360968-74-6

5-Methyl-1H-indazol-4-ol

Cat. No. B1437451
M. Wt: 148.16 g/mol
InChI Key: AYQJQJPZYLGUPN-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazol-4-ol is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It is also known as 5-Hydroxy-1H-indazole and is a possible Rho kinase inhibitor .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

A new practical synthesis of 1H-indazole has been presented in recent studies . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-1H-indazol-4-ol are not directly available from the search results .

Scientific Research Applications

  • Synthetic Chemistry

    • Indazole-containing heterocyclic compounds are synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
    • These synthetic approaches have been optimized over the years, and they are crucial for the production of indazole-based compounds for various applications .
  • Medicinal Chemistry

    • Indazole derivatives are important in the field of medicinal chemistry .
    • They possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • For example, niraparib, an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole nucleus .
    • Another example is pazopanib, a tyrosine kinase inhibitor approved by the FDA for renal cell carcinoma, which also contains an indazole nucleus .
  • Pharmaceutical Research

    • Compound “3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide” was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .
  • Anti-Inflammatory Agents

    • Indazoles have been used as anti-inflammatory agents . For example, compounds like “1-phenyl-1H-indazol-4-yl” and “5-benzyl-1-phenyl-1H-indazol-4-ol” were synthesized and found to have good anti-inflammatory activity in rats, and analgesic activity in mice .
  • Inhibitors of Mitotic Kinase TTK

    • “5-Methyl-1H-indazol-4-ol” has been used to discover (sulfamoylphenyl)indazolyl acetamides and carboxamides as inhibitors of mitotic kinase TTK . This could have potential applications in cancer therapy, as TTK is often overexpressed in cancer cells.
  • Antihypertensive Agents

    • Indazole-containing compounds have been used as antihypertensive agents . These compounds can help manage high blood pressure, reducing the risk of heart disease and stroke .
  • Antidepressant Agents

    • Indazole-containing compounds have been used as antidepressant agents . These compounds can help manage symptoms of depression, improving mood and restoring interest in daily activities .
  • Antimicrobial Agents

    • Indazoles have shown antimicrobial properties . They can inhibit the growth of or destroy microorganisms, making them potentially useful in treating infections .
  • Anti-HIV Agents

    • Some indazole derivatives have shown anti-HIV activity . They can inhibit the replication of HIV, potentially slowing the progression of HIV infection .
  • Hypoglycemic Agents

    • Indazole-containing compounds have been used as hypoglycemic agents . These compounds can help manage blood sugar levels, making them potentially useful in treating diabetes .
  • Antiprotozoal Agents

    • Indazoles have shown antiprotozoal properties . They can inhibit the growth of or destroy protozoa, making them potentially useful in treating protozoal infections .
  • Selective Inhibitors of Phosphoinositide 3-Kinase δ

    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

5-methyl-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-3-7-6(8(5)11)4-9-10-7/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQJQJPZYLGUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-indazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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